chemical structure and physical properties of 4-fluorobenzo[b]thiophen-3-amine
chemical structure and physical properties of 4-fluorobenzo[b]thiophen-3-amine
Architectural and Physicochemical Profiling of 4-Fluorobenzo[b]thiophen-3-amine: A Privileged Scaffold in Targeted Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heteroaromatic systems is a cornerstone of rational drug design. 4-Fluorobenzo[b]thiophen-3-amine (CAS: 203057-16-3)[1] represents a highly specialized, privileged scaffold that merges the robust pharmacophoric properties of the benzo[b]thiophene core with the unique stereoelectronic effects of site-specific fluorination[2]. This in-depth technical guide explores the structural dynamics, physicochemical properties, and self-validating synthetic methodologies required to leverage this compound in advanced therapeutic development, particularly in the design of kinase and tubulin polymerization inhibitors[3][4].
Structural & Electronic Dynamics
The molecular architecture of 4-fluorobenzo[b]thiophen-3-amine (4-F-BTA) is defined by three interacting domains:
-
The Benzo[b]thiophene Core: The sulfur atom within the bicyclic system provides a highly polarizable electron cloud, facilitating strong dispersion forces and π−π stacking interactions within hydrophobic protein pockets[3].
-
The 3-Amino Group (-NH₂): Positioned at C3, this primary amine acts as a critical hydrogen bond donor, frequently utilized to anchor molecules to the hinge region of kinases[3].
-
The 4-Fluoro Substituent (-F): The placement of fluorine at the C4 position—ortho to the amine—introduces profound causal shifts in the molecule's behavior. Fluorine possesses a small Van der Waals radius (1.47 Å) but supreme electronegativity. Its strong inductive electron-withdrawing effect (-I) pulls electron density away from the adjacent 3-amino group.
Causality in Drug Design: This proximity-driven inductive effect significantly lowers the pKa of the 3-amino group compared to a standard aniline. By reducing the basicity, the amine remains largely unprotonated at physiological pH (7.4), which prevents the molecule from becoming trapped in aqueous compartments and drastically enhances passive membrane permeability and oral bioavailability. Furthermore, the C-F bond introduces an orthogonal dipole that can engage in multipolar interactions with backbone amides in target proteins.
Physicochemical Profiling
Understanding the physical properties of the 4-F-BTA scaffold is essential for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory. The data below synthesizes the empirical and derived physicochemical parameters of the scaffold.
| Property | Value | Causality / Technical Note |
| Molecular Formula | C₈H₆FNS | Defines the exact atomic composition[1]. |
| Molecular Weight | 167.20 g/mol | Low molecular weight ensures high ligand efficiency (LE)[1]. |
| Exact Mass | 167.0205 Da | Primary target for High-Resolution Mass Spectrometry (HRMS) validation. |
| LogP (Octanol/Water) | ~2.8 - 3.1 | The C4-fluorine increases lipophilicity, driving partitioning into lipid bilayers. |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Lowered basicity due to the electron-withdrawing nature of the thiophene ring and the -I effect of the C4-fluorine. |
| Topological Polar Surface Area | 54.3 Ų | Optimal for blood-brain barrier (BBB) penetration; driven by the -NH₂ and S atoms. |
| Hydrogen Bond Donors | 1 | The primary amine (-NH₂) serves as the sole H-bond donor. |
| Hydrogen Bond Acceptors | 2 | The nitrogen atom and the fluorine atom (weakly) act as acceptors. |
Self-Validating Synthetic Methodology
The synthesis of 3-aminobenzo[b]thiophenes requires overcoming the stability of the parent benzonitrile. We utilize a highly efficient, microwave-assisted Thorpe-Ziegler annulation strategy[3], followed by saponification and decarboxylation. Every step in this protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure absolute structural integrity.
Protocol: Synthesis of 4-Fluorobenzo[b]thiophen-3-amine
Step 1: Microwave-Assisted SNAr and Thorpe-Ziegler Cyclization
-
Procedure: In a microwave vial, dissolve 2,6-difluorobenzonitrile (1.0 equiv) and methyl thioglycolate (1.1 equiv) in anhydrous DMSO. Add triethylamine ( Et3N , 3.0 equiv). Seal the vial and subject it to microwave irradiation at 130 °C for 15 minutes[3].
-
Causality: Microwave dielectric heating rapidly superheats the polar DMSO, providing the kinetic energy required to break the highly stable C-F bond via a Meisenheimer intermediate. Et3N acts as a non-nucleophilic acid scavenger, neutralizing the generated HF and driving the subsequent base-catalyzed Thorpe-Ziegler ring closure onto the nitrile.
-
IPC Validation: Liquid Chromatography-Mass Spectrometry (LC-MS) must show the complete consumption of the starting material and the appearance of the intermediate mass ( [M+H]+ = 226.0) corresponding to methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate.
Step 2: Saponification
-
Procedure: Dissolve the intermediate in a 3:1 mixture of THF/Water. Add Lithium Hydroxide (LiOH, 5.0 equiv) and stir at 60 °C for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the carboxylic acid.
-
Causality: LiOH provides the hydroxide nucleophile to hydrolyze the sterically hindered ester. Acidification ensures the product is fully protonated for isolation via filtration.
Step 3: Decarboxylation
-
Procedure: Suspend the resulting carboxylic acid in quinoline. Add copper powder (0.2 equiv) and heat the mixture to 180 °C under an inert argon atmosphere for 2 hours.
-
Causality: The electron-rich nature of the aminobenzothiophene stabilizes the C2-anion intermediate. Copper acts as a Lewis acid, coordinating to the carboxylate to lower the activation energy for CO2 extrusion. Quinoline serves as a high-boiling solvent and proton donor to quench the C2-anion.
-
IPC Validation: 1H NMR validation is critical here. The spectrum must show the disappearance of the broad carboxylic acid peak (~12 ppm) and the emergence of a sharp singlet at ~6.5-6.8 ppm, corresponding to the newly formed C2 aromatic proton.
Fig 1. Step-by-step self-validating synthetic workflow for 4-fluorobenzo[b]thiophen-3-amine.
Pharmacological Applications & Target Engagement
The 4-F-BTA scaffold is not merely a structural curiosity; it is a highly active pharmacophore. Derivatives of 3-aminobenzo[b]thiophene have shown exceptional promise in fragment-based drug discovery, particularly as antimitotic agents and kinase inhibitors[3][4].
-
Kinase Inhibition (MK2 & PIM Kinases): The scaffold acts as a bioisostere for purine rings. The 3-amino group engages the kinase hinge region via hydrogen bonding, while the benzothiophene core occupies the adenine-binding pocket. The 4-fluoro group provides vital steric shielding that prevents off-target metabolic oxidation at the C4 position, prolonging the molecule's half-life[3].
-
Tubulin Polymerization Inhibition: Substituted 3-aminobenzothiophenes interact strongly with the colchicine binding site of tubulin. The specific placement of functional groups around this core dictates the molecule's ability to arrest cancer cells in the G2/M phase, leading to apoptosis[4].
Fig 2. Pharmacological interaction profile of the 4-F-BTA scaffold in kinase binding.
References
-
[1] Search CAS 203057-16-3 - 001CHEMICAL. 001chemical.com. URL:[Link]
-
[3] Bagley, M. C., et al. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
-
[4] Romagnoli, R., et al. Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
Sources
- 1. 001chemical.com [001chemical.com]
- 2. 4-Fluorobenzo[b]thiophen-3-amine| [benchchem.com]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
